Product packaging for Oxamyl oxime(Cat. No.:)

Oxamyl oxime

Cat. No.: B8686249
M. Wt: 162.21 g/mol
InChI Key: KIDWGGCIROEJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxamyl oxime (CAS 30558-43-1) is a significant compound in agricultural and environmental science research. It is primarily recognized as a major metabolite of the carbamate pesticide oxamyl, formed through its hydrolysis in the environment . This transformation is a critical step in the enhanced biodegradation of the parent compound in soil ecosystems, making this compound a key subject in studies focused on pesticide fate, persistence, and metabolic pathways . Unlike its parent compound, this compound is generally considered non-toxic, and its formation is a crucial mechanism for the natural detoxification of oxamyl in agricultural soils . Researchers utilize this compound to investigate the microbial ecology of pesticide degradation, the molecular basis of biodegradation genes like cehA , and the overall impact of pesticide use on soil microbial communities . As a laboratory chemical, it is supplied as a white, odourless powder . Safety data indicates that it is harmful in contact with skin and toxic to aquatic life with long-lasting effects . Researchers should handle it with care, wearing appropriate protective equipment such as gloves and clothing, and avoid release into the environment . This compound is offered for research applications only and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2S B8686249 Oxamyl oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate

InChI

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3

InChI Key

KIDWGGCIROEJJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=NO)SC

physical_description

White solid;  [CAMEO]

Origin of Product

United States

Formation and Biochemical Transformation Pathways of Oxamyl Oxime

Subsequent Degradation Pathways of Oxamyl (B33474) Oxime

Once formed, oxamyl oxime undergoes further transformations in environmental and biological systems.

Further Metabolic Transformations in Environmental and Biological Systems (e.g., to IN-D2708, IN-N0079, IN-T2921, IN-KP532)

This compound serves as an intermediate in a complex metabolic cascade. In plants, this compound can be further metabolized to other compounds. For example, it can be demethylated to yield IN-L2953, which can then be metabolized to IN-KP532 fao.org. Additionally, this compound (or oxamyl directly) can be metabolized to N,N-dimethyl-1-cyanoformamide (IN-N0079), which is subsequently transformed, presumably via IN-T2921, to N,N'-dimethyloxamic acid (IN-D2708) fao.orgfao.orgfao.orgnih.gov. These transformations have been observed in various crops like potatoes, peanuts, tobacco, tomatoes, oranges, and apples fao.orgfao.orgfao.orgepa.govcore.ac.uk.

In animals, specifically rats and mice, oxamyl is metabolized via two major pathways: non-enzymatic hydrolysis to this compound (IN-A2213) and enzymatic conversion to dimethyloxamic acid (IN-D2708) via dimethylcyanoformamide (IN-N0079) fao.orgnih.gov. N-methyloxamic acid (IN-KP532) is also a metabolite nih.gov.

A summary of key metabolites and their relationships is provided in the table below:

Metabolite Name (Code)Precursor(s)Notes on FormationSystems Observed
This compound (IN-A2213)OxamylHydrolysis of methylcarbamoyl group fao.orgfao.orginchem.orgepa.govnih.govfao.orgresearchgate.netPlants, Animals, Soil fao.orgfao.orginchem.orgepa.govnih.govfao.orgepa.govnih.govtandfonline.comtandfonline.com
IN-L2953This compoundDemethylation fao.orgfao.orgfao.orgPlants fao.orgfao.orgfao.org
IN-KP532IN-L2953Further metabolism fao.orgfao.orgPlants, Animals fao.orgfao.orgnih.gov
IN-N0079Oxamyl/Oxamyl OximeEnzymatic conversion fao.orgfao.orgfao.orgnih.govPlants, Animals fao.orgfao.orgfao.orgepa.govnih.govcore.ac.uk
IN-T2921IN-N0079Intermediate in conversion to IN-D2708 fao.orgfao.orgPlants fao.orgfao.org
IN-D2708IN-N0079/IN-T2921Ultimate metabolite fao.orgfao.orgfao.orgnih.govenvipath.orgepa.govPlants, Animals, Soil fao.orgfao.orgfao.orgepa.govnih.govepa.gov

Conjugation Reactions and Metabolite Complexation in Plant and Animal Matrices (e.g., Glucose Conjugates of this compound)

Conjugation reactions are a significant aspect of this compound metabolism, particularly in plants. In plants, a major metabolic route involves the conversion of oxamyl to its oxime, which then conjugates with glucose to form the glucose conjugate of this compound (also referred to as IN-QKT34 or Metabolite A) fao.orgfao.orginchem.orgfao.orgepa.govcore.ac.uk. This glucose conjugate can further add additional hexose (B10828440) units to progressively build into polysaccharide, starch, and cellulose-like structures inchem.orgepa.govcore.ac.uk. Demethylation of the glucose conjugate can also occur, forming metabolite A' (a monomethyl analog of the oxime glucose conjugate) inchem.orgepa.gov.

In animals, specifically rats, the main urinary elimination of oxamyl is in the form of IN-A2213 glucuronide, following glucurono-conjugation epa.govnih.govinchem.org. Other metabolites, including IN-D2708 and IN-N0079, are also present as polar conjugates in the urine of rats fao.org. While this compound itself may be resistant to further degradation in rat liver microsomes in vitro, when the glucose conjugate of this compound (Metabolite A) is fed to rats, conjugates of oxamyl-derived substances are found in the urine, suggesting some breakdown in the living animal epa.gov.

Terminal Mineralization Pathways of this compound to Carbon Dioxide

This compound, as an intermediate, is subject to further degradation leading to mineralization. In moist soils, oxamyl is rapidly mineralized to carbon dioxide (CO2), with N,N-dimethyl-2-(methylthio)acetamide oxime (DMAO, or this compound) being identified as a major intermediate metabolite tandfonline.comtandfonline.comepa.gov. Studies have shown that the degradation of oxamyl in soil proceeds rapidly with the concurrent formation of this compound, which is then fully degraded, indicating its mineralization nih.gov. The half-lives for oxamyl in soil under aerobic conditions generally range from 10 to 20 days, and the major degradate is CO2, along with the oxime and N,N-dimethyloxamic acid tandfonline.comepa.gov. Mineralization of the [1-14C] radiolabel to carbon dioxide accounted for 17.9–35.2% of applied radioactivity at 90 days in soil nih.gov.

Redox-Mediated Degradation Pathways of Oxime Carbamates and Implications for this compound

Oxime carbamate (B1207046) pesticides, including oxamyl, can undergo redox-mediated degradation, particularly in anoxic environments. In reagent-free solutions, these carbamates degrade slowly via base-catalyzed elimination nih.govacs.orgresearchgate.net. However, the degradation rates are significantly accelerated by the presence of certain metal ions, such as Fe(II) and Cu(I) nih.govacs.orgresearchgate.net.

In the presence of Fe(II), oxime carbamates undergo a net two-electron reduction coupled with the sequential one-electron oxidation of two Fe(II) ions nih.govacs.org. This process leads to the formation of a substituted nitrile (e.g., IN-N0079), methanethiol, and methylamine (B109427) nih.govacs.org. The kinetics of this redox reaction show first-order dependence on both Fe(II) and carbamate concentration and are relatively independent of pH nih.govacs.orgresearchgate.net. This suggests that an inner-sphere Fe(II)-carbamate coordination complex is not strictly required for electron transfer nih.govacs.org.

Furthermore, in anoxic soil suspensions containing Fe(II) and mineral surfaces, the rates of oxime carbamate reduction are significantly faster than in mineral-free homogeneous solutions geologyscience.ru. These rates increase with increasing surface area loading of the mineral phase and pH, with kinetic trends interpreted in terms of changes in Fe(II) speciation geologyscience.ru. This indicates that mineral surfaces can catalyze the redox degradation of oxime carbamates like oxamyl, influencing their environmental fate.

Environmental Fate and Transport Dynamics of Oxamyl Oxime

Mobility and Leaching Potential in Varied Soil Systems

The mobility of oxamyl (B33474) oxime in soil is a key factor influencing its potential to contaminate groundwater resources. Its movement is largely governed by its interaction with soil components and its behavior in the soil-water matrix.

Oxamyl oxime is characterized by its high mobility in soil, a trait similar to its parent compound, oxamyl. regulations.govepa.gov This high mobility is attributed to its limited adsorption to soil particles. The affinity for adsorption is quantified by the organic carbon-water (B12546825) partitioning coefficient (Koc), which relates the distribution of a chemical between soil organic carbon and water.

Studies have reported Koc values for this compound ranging from 18 to 66 L/Kgoc across five different soil types. regulations.gov This low range of Koc values indicates a weak sorption to soil organic matter, suggesting that the compound will predominantly remain in the soil solution rather than binding to soil particles. regulations.gov The parent compound, oxamyl, shows a similarly high mobility with adsorption being weakest in soils with low organic matter content, such as sandy loam. regulations.govmaguirehq.com The adsorption of oxamyl has been found to be correlated with the clay and organic matter content of the soil. capes.gov.br Given the structural similarities, it is inferred that the sorption behavior of this compound is also influenced by these soil properties.

Table 1: Soil Organic Carbon-Water Partitioning Coefficients (Koc) for this compound

This table is interactive. Click on the headers to sort the data.

Soil Parameter Reported Value Reference Soil Types
Koc (L/Kgoc) 18 - 66 Five varied soils

Data sourced from a submitted batch equilibrium study. regulations.gov

Due to its high mobility and low sorption potential, this compound has a significant potential to leach through the soil profile and enter groundwater systems. regulations.govepa.gov Leaching studies conducted on the parent compound, oxamyl, have demonstrated that its degradation products, including this compound, are found in the leachate from both un-aged and aged soil columns. regulations.govepa.gov Specifically, this compound was detected in the eluates from studies involving silt loam, loamy sand, sandy loam, and loam soils. epa.gov

Field and monitoring data support the laboratory findings of high mobility. The oximino metabolite, referring to this compound, is known to move more rapidly through soil than the parent oxamyl. epa.gov Groundwater monitoring studies have provided evidence of the persistence of the oxime degradate in groundwater and subsurface water columns for extended periods. epa.gov For instance, although oxamyl use was canceled in Suffolk County, New York, in 1984, residues of the parent compound were still found in groundwater in 1988, indicating the potential for its degradates to persist as well. epa.gov

Persistence and Dissipation Kinetics in Diverse Environmental Matrices

The persistence of this compound in the environment is determined by the rate at which it degrades through various chemical and biological processes. Factors such as pH, temperature, and sunlight play a critical role in its stability and transformation. In soil, this compound has been characterized as having low to moderate persistence. nih.gov

Hydrolysis is a major degradation pathway for the parent compound oxamyl, leading directly to the formation of this compound, particularly under neutral to alkaline conditions. epa.gov Oxamyl is stable under acidic conditions (pH 5) but degrades rapidly at neutral and alkaline pH. epa.govepa.gov

In laboratory studies conducted at 25°C, the hydrolysis half-life of oxamyl was found to be 8 days at pH 7 and significantly shorter, at 3 hours, at pH 9. epa.govepa.gov Under these conditions, this compound is the primary and major degradation product. epa.govepa.gov In one study at pH 7, the oxime metabolite accounted for 93% of the total radioactivity after 30 days. epa.gov At pH 9, the conversion was even more rapid, with the oxime accounting for 104% of the total radioactivity within just 5 hours, indicating a swift and complete transformation of oxamyl to this compound. epa.gov

Table 2: Hydrolytic Degradation of Oxamyl to this compound at 25°C

This table is interactive. Click on the headers to sort the data.

pH Half-Life of Oxamyl Major Degradate Reference
5 Stable - epa.govepa.gov
7 8 days This compound epa.govepa.gov
9 3 hours This compound epa.govepa.gov

Temperature significantly influences the rate of chemical and microbial degradation processes in the environment. For the parent compound oxamyl, degradation proceeds more rapidly at higher temperatures. capes.gov.br This temperature dependency directly affects the formation rate of this compound. An increase in temperature leads to a decrease in the adsorption of oxamyl, which can increase its availability for degradation. maguirehq.com

Studies simulating food processing conditions have demonstrated the effect of high temperatures on the transformation of oxamyl. When heated at 100°C for 60 minutes at pH 5, 57.7% of the parent oxamyl degraded into this compound. fao.org Under more intense sterilization conditions of 120°C for 20 minutes at pH 6, the conversion was complete. fao.org These findings highlight that thermal processes can significantly accelerate the transformation of oxamyl into its oxime degradate.

Photolysis, or degradation by sunlight, is another important pathway for the transformation of oxamyl and its degradates. Ultraviolet (UV) light can catalyze the degradation of oxamyl to its oxime. inchem.org In laboratory studies, the degradation of oxamyl was found to be more rapid in irradiated solutions compared to non-irradiated controls. epa.gov The estimated photolytic half-life of oxamyl at pH 5 was 7 days, with the principal degradation product being this compound. epa.gov After 16 days of continuous irradiation, the oxime accounted for 75% of the applied radioactivity. epa.gov

Further research into the phototransformation of oxamyl has shown that under irradiation with polychromatic light (λ > 285 nm), it can be converted into its E-isomer and a nitrile derivative. inoe.rorsc.orginoe.ro However, in the presence of a natural phosphate (B84403) as a photosensitizer, the irradiation of oxamyl leads to its degradation with the derivative of oxime being identified as the single photoproduct. inoe.roresearchgate.net The oximino derivative itself, once formed through hydrolysis in the dark, primarily undergoes photoisomerization when exposed to light. rsc.org

Sequestration and Incorporation of this compound Residues into Soil Organic Matter Fractions

The long-term fate of pesticides in the soil environment is significantly influenced by their interaction with soil organic matter (SOM). For this compound, a primary degradation product of the insecticide/nematicide oxamyl, understanding its sequestration and incorporation into various SOM fractions is crucial for a complete environmental fate assessment. Research indicates that this compound and its parent compound can become physically or chemically bound to soil particles, forming what are known as bound or non-extractable residues. These bound residues are of particular environmental interest as they represent a potential long-term reservoir of the chemical, which may or may not be released over time.

Studies utilizing radiolabeled oxamyl have provided valuable insights into the distribution of its residues within different soil organic matter components. Following the application of [14C]oxamyl to soil, a significant portion of the applied radioactivity becomes unextractable over time, indicating its incorporation into the soil matrix. This process is critical as it reduces the bioavailability of the residues, but also makes them more persistent in the soil environment.

Detailed research findings have demonstrated that these unextractable residues are primarily associated with the humic and fulvic acid fractions of soil organic matter.

In a pivotal study, the distribution of unextractable residues from [14C]oxamyl was investigated in a loam soil. After a 31-day incubation period, the unextractable radioactivity, which had plateaued at approximately 20% of the initial application, was fractionated. The results revealed that the radioactivity was predominantly associated in equal measure with the fulvic and humic acid fractions of the soil organic matter. fao.org

Another study conducted on an acidic silt loam soil further elucidated the sequestration of oxamyl residues. In this research, unextractable residues steadily increased throughout the incubation period, accounting for up to 24.2% of the applied radioactivity. The subsequent fractionation of these bound residues showed a distribution primarily between the fulvic acid and α-humus fractions. fao.org These findings underscore the significant role of these reactive organic matter fractions in binding oxamyl and its metabolites, including this compound.

The mechanism of this sequestration is complex and can involve various types of interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with the functional groups present in humic and fulvic acids. The porous and complex structure of these humic substances provides ample sites for the entrapment and binding of pesticide molecules like this compound.

The following data tables summarize the findings from key studies on the sequestration of oxamyl residues into soil organic matter fractions.

Table 1: Distribution of Unextractable [14C]Oxamyl Residues in Loam Soil

Soil FractionProportion of Unextractable RadioactivityIncubation Period (Days)
Fulvic AcidPrimarily associated in equal proportions31
Humic AcidPrimarily associated in equal proportions31
HuminNot specified31
Data sourced from a study by Smyser and Mattson (2000) as cited in a 2002 JMPR evaluation. fao.org

Table 2: Sequestration of [14C]Oxamyl Residues in Acidic Silt Loam Soil

Soil FractionProportion of Unextractable RadioactivityIncubation Period (Days)
Fulvic AcidPrimary associationNot specified
α-HumusPrimary associationNot specified
HuminNot specifiedNot specified
Data sourced from a study by Hawkins et al. (1989) as cited in a 2002 JMPR evaluation. fao.org

It is important to note that while these studies were conducted with the parent compound oxamyl, the findings are highly relevant to the environmental fate of this compound, as it is a major and early degradation product of oxamyl in the soil environment. fao.orgepa.gov The sequestration of this compound into these soil organic matter fractions effectively reduces its mobility and potential for leaching, but also contributes to its long-term persistence in the terrestrial environment.

Advanced Analytical Methodologies for Oxamyl Oxime Research

Chromatographic Separation Techniques for Precise Quantification of Oxamyl (B33474) Oxime and Related Metabolites

Chromatographic methods offer the necessary separation power to isolate oxamyl oxime from complex matrix components and other co-occurring metabolites, enabling its precise quantification. Studies often focus on the simultaneous analysis of oxamyl and its oxime metabolite due to their close relationship. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of oxamyl and its oxime metabolite. This method allows for the separation of these compounds from complex matrices without extensive sample cleanup.

Detection Methods: HPLC analyses of oxamyl and this compound commonly utilize ultraviolet (UV) detection, often at a wavelength of 220 nm. Other detection approaches include variable wavelength UV detectors or fluorometric detectors, which can be coupled with post-column derivatization for enhanced sensitivity. On-line derivatization followed by fluorescence detection has also been described for the determination of oxamyl in water samples.

Chromatographic Columns and Conditions: Various column configurations and mobile phases have been developed for the effective separation of oxamyl and its oxime. One method employed two columns connected in series with a switching valve, including reverse phase columns, for monitoring oxamyl and its oxime in peach seedlings. Another variation utilized a size exclusion column followed by a reverse phase column for the simultaneous analysis of oxamyl, oxime, and dimethylcyanoformamide (DMCF) in corn seeds. Specific column types, such as Hypersil ODS (2.1 mm x 100 mm, 3-µm) and Eclipse Plus C18 (150 mm length, 4.6 mm inner diameter, 5 µm particle size), have been reported.

Mobile phases typically involve mixtures of acetonitrile (B52724) and water, or water and methanol, often with gradient elution. For instance, a mobile phase of acetonitrile:water (20:80 by volume) at a flow rate of 1 mL/min has been successfully used, resulting in retention times of 3.1 min for oxamyl and 2.3 min for this compound.

Detailed Research Findings and Detection Limits: HPLC methods have demonstrated excellent sensitivity for oxamyl and this compound. Detection limits as low as 0.058 pg for oxamyl and 0.035 pg for oxime have been achieved in some applications. For the simultaneous analysis of oxamyl, oxime, and DMCF, detection limits were reported at 0.02 pg, 0.02 pg, and 0.005 pg, respectively. A method for determining oxime carbamates, including oxamyl, in soil and environmental water achieved quantification in the range of 0.5 ng/mL to 200 µg/mL with a maximum coefficient of variation of 7.5%. For water samples, an LOQ of 0.002 mg/L was reported using HPLC with on-line derivatization and fluorescence detection.

Table 1: Representative HPLC Parameters and Detection Limits for this compound Analysis

Analyte(s)Column TypeMobile PhaseDetection MethodDetection Limit (LOD/LOQ)MatrixReference
Oxamyl, this compoundTwo reverse phase columns in seriesNot specifiedNot specified0.058 pg (Oxamyl), 0.035 pg (Oxime)Peach seedlings
Oxamyl, this compound, DMCFSize exclusion + Reverse phase columnsNot specifiedNot specified0.02 pg (Oxamyl), 0.02 pg (Oxime), 0.005 pg (DMCF)Corn seeds
Oxamyl, this compoundHypersil ODS (3-µm)Water/methanol gradientLC/MS/MS0.1 ppb (LOD), 1.0 ppb (LOQ)Water nih.gov
Oxamyl, this compoundEclipse plus C18 (5µm)Gradient elution (details in source)HPLC-MS/MSNot specified (Quantification range demonstrated)Vegetables/fruits
This compoundNot specifiedAcetonitrile:water (20:80, v/v)UV (220 nm)Not specifiedLiquid cultures
Oxamyl, Oxime CarbamatesNot specifiedAcidified mobile phaseUV or Fluorometric (post-column)0.5 ng/mL (lower end of range)Soil, groundwater, surface water

Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for the analysis of this compound, particularly when derivatization strategies are employed to enhance volatility and chromatographic performance. Oxamyl itself is known to undergo incomplete degradation to this compound in the hot GC inlet, which can complicate direct analysis of the parent compound.

Derivatization for GC-MS: To overcome issues related to volatility and peak symmetry, oximes are typically derivatized prior to GC analysis. The formation of trimethylsilyl (B98337) (TMS) ethers of oximes is a common and effective derivatization strategy. This derivatization process ensures that the oxime derivatives readily produce symmetrical and consistent peaks, facilitating accurate quantification. Quantities of derivative equivalent to at least 0.25 ng of oxime have been easily measurable using this approach with a flame-photometric detector in the sulfur-selective mode. Derivatization yields from crop extract fortifications were reported to be 89% or better in most cases.

GC-MS/MS systems are also utilized for multi-residue analysis, which can include this compound. For GC analysis, sample extracts may involve evaporation and reconstitution in non-polar solvents like isooctane:toluene (9:1) containing internal standards.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its related metabolites due to its exceptional sensitivity, selectivity, and robustness in complex matrices. nih.gov

Instrumentation and Modes of Operation: LC-MS/MS systems typically employ atmospheric pressure ionization (API), such as electrospray ionization (ESI), in positive ion mode (ES+). nih.gov The multiple reaction monitoring (MRM) mode is commonly used, allowing for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions. nih.gov Triple quadrupole mass spectrometers are frequently utilized for this purpose. nih.gov Single ion mode (SIM) LC/MS detection has also been reported.

Quantitative Performance and Detection Limits: LC-MS/MS methods offer very low limits of detection and quantification. For water samples, an LOQ of 1.0 ppb (1.0 ng/mL) and an LOD of 0.1 ppb for both oxamyl and its oxime metabolite have been achieved. nih.gov In soil, an LOQ of 10.0 ng/g (ppb) has been reported. Other methods for soil analysis have demonstrated LOQs as low as 0.001 mg/kg for both oxamyl and this compound using accelerated solvent extraction, and 0.005 mg/kg with mechanical shaking extraction. For water, direct injection LC-MS/MS can achieve an LOQ of 0.001 mg/L, while methods incorporating solid-phase extraction (SPE) can reach an LOQ of 0.0001 mg/L for oxamyl. In crop matrices, an LOQ of 0.005 mg/kg for oxamyl has been reported.

Table 2: LC-MS/MS Quantification Data for this compound and Related Metabolites

Analyte(s)MatrixIonization/ModeLOQ (Limit of Quantification)Reference
Oxamyl, this compoundWaterAPI, MRM1.0 ppb (1.0 ng/mL) nih.gov
Oxamyl, this compoundSoilLC/MS (SIM)10.0 ng/g (ppb)
Oxamyl, this compoundSoilLC/MS/MS0.001 mg/kg (ASE extraction)
Oxamyl, this compoundSoilLC/MS/MS0.005 mg/kg (mechanical shaking)
Oxamyl, this compoundWaterLC/MS/MS0.001 mg/L (direct injection)
OxamylWaterLC/MS/MS (after SPE)0.0001 mg/L
OxamylCropsLC/MS/MS0.005 mg/kg
This compoundLettuce, OrangeLC-MS/MS0.005, 0.01, 0.02 mg/Kg (validation levels)

Quantitative Detection and Characterization Protocols for this compound in Complex Environmental and Biological Matrices

The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation protocols to minimize matrix interference and optimize analytical performance. Matrices commonly studied include water, soil, and various plant and food samples. nih.gov

Effective sample extraction and clean-up are critical steps to isolate this compound from the diverse components present in environmental and biological samples, which can otherwise interfere with chromatographic separation and mass spectrometric detection.

Water Matrices: For water samples, simplified sample preparation procedures are often feasible due to the relatively cleaner matrix. A common approach involves taking a 10 mL aliquot, acidifying it with an aqueous solution of formic acid, and then filtering if necessary, with no further concentration or clean-up steps required prior to LC-MS/MS analysis. nih.gov Alternatively, aqueous samples can be directly injected after acidification or concentrated through extraction with chloroform (B151607) for HPLC analysis. Solid-phase extraction (SPE) is also employed for concentrating and purifying oxamyl from water samples, achieving very low detection limits.

Soil Matrices: Soil samples, being highly complex, require more rigorous extraction and clean-up. Accelerated Solvent Extraction (ASE) is a prominent technique, using solvents such as 0.01% formic acid in an 80:20 acetonitrile:methanol mixture. After extraction, the aliquot is typically concentrated under a flow of nitrogen, diluted with 0.01% aqueous formic acid, and then filtered prior to LC/MS analysis. Other methods include extraction with water for subsoils or acetone (B3395972) for topsoils for HPLC analysis. Mechanical shaking with a pre-heated solution of formic acid in methanol/acetonitrile has also been shown to be effective.

A QuEChERS-like approach has been adapted for vegetables and fruits, involving homogenization with acetonitrile, addition of sodium chloride, centrifugation, and subsequent clean-up using dispersive solid-phase extraction (d-SPE) sorbents such as primary secondary amine (PSA), C18, and graphitized carbon black (GCB). The extract is then typically blown dry with nitrogen and reconstituted in mobile phase. For multi-residue analysis, acetone extraction followed by partitioning with petroleum ether and dichloromethane (B109758) has been used for samples like lettuce and orange.

Biological and Crop Matrices: For plant tissues like peach seedlings, some HPLC methods have been developed that allow simultaneous analysis of oxamyl and its oxime without prior extensive cleanup. For crops such as tomato, carrot, and celery, specific extraction procedures are described for subsequent GC analysis after derivatization.

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility, chromatographic separation, or detection sensitivity.

For GC Analysis: For gas chromatography, derivatization is often essential for compounds like this compound that may not be sufficiently volatile or thermally stable for direct injection. The formation of trimethylsilyl (TMS) ethers of oximes is a key derivatization strategy. This reaction converts the hydroxyl group of the oxime into a TMS ether, which is more volatile and produces symmetrical peaks, crucial for reliable GC quantification. This approach is particularly important for polar compounds.

For HPLC and LC-MS/MS Analysis: While HPLC and LC-MS/MS generally offer direct analysis capabilities for many compounds, derivatization can still be employed to enhance detection efficiency, particularly for analytes with poor ionization characteristics or weak chromophores. For instance, on-line derivatization has been used in HPLC with fluorescence detection for oxamyl. Although not specific to this compound, studies have explored derivatization of oxime hydroxyls with reagents like isonicotinoyl chloride (INC) for LC-MS/MS analysis to improve MS responses, demonstrating the potential for such strategies to enhance sensitivity for oxime compounds in general.

Method Validation and Establishment of Performance Metrics (e.g., Method Detection Limits, Limit of Quantitation, Accuracy, Precision)

The accurate determination of this compound in various matrices necessitates robust analytical methods, which are rigorously validated to ensure reliability and scientific validity epa.govepa.gov. Method validation typically involves assessing several key performance metrics, including linearity, accuracy, precision, method detection limits (MDL), and limits of quantitation (LOQ) rsc.orgepa.govgcms.cz.

Analytical methods for this compound often employ techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) or Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) due to their sensitivity and specificity epa.govepa.govepa.govepa.govgoogle.com. Earlier methods also utilized Gas-Liquid Chromatography (GLC) with sulfur-sensitive flame photometric detection, often converting oxamyl to this compound for total residue determination fao.org. High-Performance Liquid Chromatography (HPLC) with UV detection has also been used for simultaneous analysis of oxamyl and its oxime metabolite scholaris.cacore.ac.uk.

Linearity: Calibration curves for oxamyl and this compound typically demonstrate significant linearity over selected concentration ranges, with coefficients of determination (r²) often greater than or equal to 0.9994, indicating a strong correlation between instrument response and analyte concentration rsc.orgepa.gov.

Accuracy (Recovery): Accuracy is commonly assessed through recovery studies of spiked blank samples at various fortification levels. Satisfactory recoveries for this compound generally fall within the range of 70% to 120%, although specific values can vary depending on the matrix and concentration rsc.orgepa.gov. For instance, in a multi-residue analysis of pesticides in peanuts, recoveries for most analytes, including oxamyl, were between 70-120%, though oxamyl at lower concentrations sometimes showed less acceptable parameters rsc.org. In a method for determining oxamyl and its oxime in soil, mean recoveries for oxamyl at different fortification levels ranged from 90% to 95% epa.gov. Another method for fruit and vegetable analysis reported average recoveries for this compound between 90.5% and 95.1% google.com.

Precision (Repeatability and Intermediate Precision): Precision is evaluated by measuring the repeatability (intra-day precision) and intermediate precision (inter-day precision or within-laboratory reproducibility), often expressed as relative standard deviation (RSD) or coefficient of variation (CV) rsc.orggcms.cz. Acceptable coefficients of variation are typically less than 20% rsc.org. For example, in a method for fruit and vegetable analysis, the average relative standard deviation (RSD) for this compound was between 1.7% and 3.1% google.com.

Method Detection Limits (MDL) and Limits of Quantitation (LOQ): MDL and LOQ define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These limits are crucial for environmental and biological monitoring.

Below is a table summarizing typical performance metrics for this compound analysis from various studies:

Table 1: Representative Performance Metrics for this compound Analytical Methods

MatrixAnalytical MethodLOQ (mg/kg or ppb)LOD (mg/kg or ppb)Accuracy (Recovery %)Precision (RSD %)Reference
PeanutsUHPLC-MS/MS0.0100.00570-120 (most analytes)< 20 (most analytes) rsc.org
WaterLC/MS/MS1.0 ppb0.1 ppbAcceptable recoveriesAcceptable RSDs epa.govepa.gov
SoilLC/MS10.0 ppb1.0 ppb90-95 (for oxamyl)2-10 (for oxamyl) epa.gov
Peach Seedlings/Corn SeedsHPLC-UVN/A0.035 pg (oxime)N/AN/A scholaris.ca
Fruit/VegetablesHPLC-MS/MS (QuEChERS)0.0010.00190.5-95.11.7-3.1 google.com

Application of Certified Reference Standards for Robust Environmental and Biological Analysis

The use of certified reference standards (CRMs) is fundamental for ensuring the accuracy, comparability, and traceability of analytical results in environmental and biological analysis of this compound hpc-standards.comlgcstandards.comaccustandard.com. CRMs are materials with well-established and certified property values, used to calibrate analytical instruments, validate methods, and assess the proficiency of laboratories lgcstandards.com.

For this compound, high-purity reference materials are commercially available and are essential for accurate residue analysis in complex matrices like food, environmental samples (e.g., water, soil), and biological samples epa.govhpc-standards.comlgcstandards.comaccustandard.com. These standards are typically produced in accordance with international requirements such as ISO 17034, which ensures their quality and reliability lgcstandards.com.

In practice, CRMs of this compound are used to:

Calibrate analytical instruments: By establishing a standard curve, laboratories can accurately quantify the concentration of this compound in unknown samples epa.govepa.govgoogle.com.

Validate analytical methods: CRMs are used to determine method performance parameters such as accuracy (recovery), precision, and limits of detection and quantitation, ensuring the method is fit for its intended purpose epa.govepa.govgoogle.com. For instance, independent laboratory validations (ILVs) often use CRMs to verify the reliability of methods for oxamyl and its oxime metabolite in soil epa.govepa.gov.

Monitor method performance: Regular analysis of CRMs as quality control samples helps to ensure the ongoing reliability and stability of the analytical process over time epa.govepa.gov.

Support regulatory compliance: Given that oxamyl and its metabolites are subject to strict monitoring and maximum residue limits in various commodities and environmental compartments, the use of certified standards is crucial for demonstrating compliance with regulatory requirements hpc-standards.comregulations.gov.

For example, analytical methods for oxamyl and its oxime metabolite in water and soil samples have been validated using high-purity analytical standards of oxamyl and this compound epa.govepa.gov. These standards are used to prepare stock and fortification solutions, ensuring the accuracy of recovery studies and calibration curves epa.govepa.govgoogle.com. The stability of these standard solutions is also monitored to maintain data integrity throughout analytical studies epa.gov.

Table 2: Key Applications of Certified Reference Standards in this compound Analysis

Application AreaPurposeBenefit
Instrument CalibrationEstablish accurate standard curvesEnables precise quantification of this compound in samples. epa.govepa.govgoogle.com
Method ValidationDetermine accuracy, precision, LOD, LOQEnsures the analytical method is reliable and fit-for-purpose. epa.govepa.govgoogle.com
Quality ControlMonitor ongoing method performanceGuarantees consistent and reliable results over time. epa.govepa.gov
Regulatory ComplianceDemonstrate adherence to MRLs and safety standardsEssential for legal and trade requirements. hpc-standards.comregulations.gov

Ecotoxicological Considerations and Environmental Impact of Oxamyl Oxime

Comparative Ecotoxicity of Oxamyl (B33474) Oxime Relative to the Parent Compound (Oxamyl)

Regulatory assessments and scientific reviews indicate a general consensus that oxamyl oxime is less toxic than its parent compound, oxamyl. The primary mode of action for oxamyl is the inhibition of the enzyme acetylcholinesterase (AChE), a mechanism common to carbamate (B1207046) pesticides that disrupts nerve function. herts.ac.ukregulations.gov The conversion of oxamyl to this compound through hydrolysis represents a detoxification pathway. nih.gov

A peer review by the European Food Safety Authority (EFSA) noted that an in vitro acetylcholinesterase (AChE) inhibition study confirmed that this compound (identified as metabolite IN-A2213) has a lower potency for inhibiting this critical enzyme compared to oxamyl. nih.gov The same review concluded that this compound was also less acutely toxic than the parent compound in studies on rats. nih.gov This lower toxicity is a key factor in risk assessments, where the presence of the oxime is considered less significant from a toxicological standpoint than residues of the parent compound. nih.gov

Table 1: Comparative Toxicity Profile of Oxamyl and this compound

CompoundMechanism of ActionComparative Acute ToxicityComparative AChE Inhibition
OxamylPotent Acetylcholinesterase (AChE) Inhibitor herts.ac.ukHigh orst.eduHigh nih.gov
This compound (IN-A2213)Weak Acetylcholinesterase (AChE) Inhibitor nih.govLower than Oxamyl nih.govLower potency than Oxamyl nih.gov

Biochemical Responses and Enzymatic Activity Modulation in Non-Target Invertebrate Organisms

The introduction of pesticides into the environment can induce a range of biochemical responses in non-target organisms as they attempt to detoxify the foreign compounds and cope with cellular stress. Key enzyme systems involved include those related to neurotransmission (like AChE) and detoxification pathways (such as Glutathione-S-transferases and carboxylesterases).

Soil-dwelling invertebrates like earthworms are crucial for soil health and are directly exposed to pesticides and their metabolites. While specific studies on the enzymatic response of terrestrial invertebrates to this compound are scarce, the effects of the parent compound and other carbamates provide insight into the potential pathways affected.

Acetylcholinesterase (AChE): As a carbamate, oxamyl's primary toxic action is the inhibition of AChE. herts.ac.uk This leads to the accumulation of the neurotransmitter acetylcholine, causing neurotoxicity. As established, this compound is a significantly weaker inhibitor of AChE. nih.gov Therefore, its direct impact on the nervous systems of terrestrial invertebrates is expected to be substantially lower than that of the parent compound.

Glutathione-S-transferase (GST): GSTs are a critical family of phase II detoxification enzymes that conjugate xenobiotics with glutathione, making them more water-soluble and easier to excrete. Studies on earthworms exposed to various pesticides have shown that GST activity is often induced as a protective response to chemical stress. Increased GST levels can indicate that the organism is actively detoxifying a substance and can serve as a biomarker for pesticide exposure.

Transaminases and Phosphatases: Alterations in the activity of enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), and phosphatases like acid phosphatase (ACP) and alkaline phosphatase (ALP), are often used as general indicators of tissue damage and metabolic disruption caused by toxicant exposure.

Given the lower intrinsic toxicity of this compound, its capacity to induce significant alterations in these enzyme systems is likely much less pronounced than that of oxamyl. However, as a metabolite present in the soil, it contributes to the total chemical exposure experienced by these organisms.

For aquatic organisms, exposure to pesticides occurs through contaminated water, sediment, and food sources. The biochemical responses are similar to those in terrestrial organisms, focusing on detoxification and managing oxidative stress.

Acetylcholinesterase (AChE): The parent compound oxamyl has been shown to inhibit AChE activity in aquatic invertebrates. For example, studies have demonstrated AChE inhibition in the gill tissue of the Pacific oyster (Crassostrea gigas) upon exposure to oxamyl. nih.gov Given that this compound is a less potent AChE inhibitor, its direct neurotoxic effects on aquatic invertebrates and fish are expected to be minimal in comparison. nih.gov

Detoxification Enzymes: Aquatic organisms possess robust detoxification systems. Exposure to chemical pollutants can trigger responses in enzymes like GST and cytochrome P450-dependent monooxygenases. These responses are part of the organism's defense mechanism to metabolize and eliminate harmful substances.

Currently, there is a lack of specific research detailing the full biochemical response profile (including GST, transaminases, and phosphatases) of aquatic species to direct exposure to this compound. The focus of most ecotoxicological studies has been on the more toxic parent compound.

Effects on Key Aquatic Organisms and Aquatic Ecosystem Health (e.g., Daphnia magna)

The water flea, Daphnia magna, is a standard model organism in aquatic toxicology due to its sensitivity to a wide range of chemical contaminants and its crucial role in freshwater food webs. epa.gov The toxicity of the parent compound, oxamyl, to Daphnia magna has been established. It is considered to have a moderate to high toxicity to this aquatic invertebrate, with studies indicating that concentrations between 0.5 and 5.0 mg/L can have an adverse effect. orst.edu

Table 2: Acute Ecotoxicity of Oxamyl to Various Aquatic Organisms

OrganismSpeciesEndpoint (96-hour LC50)Reference
Bluegill SunfishLepomis macrochirus5.6 mg/L orst.edu
Rainbow TroutOncorhynchus mykiss4.2 mg/L orst.edu
GoldfishCarassius auratus27.5 mg/L orst.edu
Channel CatfishIctalurus punctatus17.5 mg/L orst.edu

Note: This table shows data for the parent compound, Oxamyl, as specific comparable data for this compound is not available.

Development and Refinement of Ecological Risk Assessment Frameworks Incorporating Metabolite Dynamics and Ecotoxicological Data

Modern ecological risk assessment (ERA) for pesticides has evolved to adopt a more holistic approach that considers not only the parent active ingredient but also its significant metabolites, degradates, and transformation products. beyondpesticides.orgresearchgate.net Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and EFSA have developed guidance frameworks that mandate the evaluation of metabolites to ensure a comprehensive understanding of a pesticide's total environmental impact. epa.govepa.goveuropa.eu

The core principle of these frameworks is the identification of "residues of concern." epa.gov This involves a tiered process:

Identification and Quantification: The first step is to identify all significant metabolites formed in relevant environmental compartments (soil, water) and in biological systems (plants, animals). For oxamyl, this compound is consistently identified as a major metabolite. nih.gov

Hazard Assessment: If a metabolite is present in significant quantities, its intrinsic toxicity must be assessed. This can involve a range of toxicological studies. As seen with this compound, an in vitro AChE inhibition assay was used to compare its potency to the parent compound. nih.gov If a metabolite shows comparable or greater toxicity than the parent, or has a different mode of action, more extensive testing is required. fao.org

Exposure Assessment: The risk assessment then integrates the toxicity data with exposure models. These models predict the concentrations of both the parent compound and its metabolites in the environment over time, accounting for their different rates of formation, degradation, and mobility. nih.gov

Risk Characterization: Finally, the potential for adverse effects is characterized by comparing the predicted environmental concentrations with the known toxicity thresholds for various non-target organisms.

Emerging Research Areas and Future Perspectives on Oxamyl Oxime

Elucidation of Novel and Unidentified Degradation Pathways and Intermediate Metabolites of Oxamyl (B33474) Oxime

Oxamyl is primarily degraded through hydrolysis to oxamyl oxime, which is identified as a major intermediate metabolite in various environments, including soil and mammalian systems nih.govtandfonline.comepa.govresearchgate.netnih.govfao.orgepa.govnih.govepa.gov. In moist soils, oxamyl is rapidly mineralized to carbon dioxide, with N,N-dimethyl-2-(methylthio)acetamide oxime (DMAO), which is this compound, being the principal intermediate tandfonline.com.

Despite its prevalence as a metabolite, the subsequent degradation pathways of this compound are not yet fully elucidated nih.govresearchgate.net. Studies involving isolated bacterial strains, particularly Pseudomonas species, have shown that while these strains effectively hydrolyze oxamyl to this compound, the oxime itself often accumulates in the spent medium and is not further transformed by these specific isolates researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org. This suggests a bottleneck in the complete microbial breakdown of the compound.

However, observations in natural soil environments indicate that this compound does undergo further transformation, as sterilization of soil halts its degradation nih.govfrontiersin.orguth.gr. This paradox points to the involvement of complex microbial consortia or other, as yet unidentified, microorganisms that possess the enzymatic capabilities to metabolize this compound beyond its initial formation. Further research is needed to identify these specific microbial players and the novel enzymatic pathways they employ.

In mammalian metabolism, such as in rats, this compound is primarily detoxified through conjugation with glucuronide, forming the β-glucuronide of the oxime, which is then excreted nih.govepa.govepa.gov. This highlights a distinct metabolic route in biological systems compared to environmental degradation. Abiotic degradation pathways, such as reduction by dissolved ferrous iron (Fe(II)) and cuprous copper (Cu(I)), can also contribute to the breakdown of oxamyl and related oxime carbamates, yielding products like nitriles, methanethiol, and methylamine (B109427), in addition to the oxime itself acs.orgepa.govnih.gov. Understanding the interplay between biotic and abiotic processes is crucial for a comprehensive picture of this compound's environmental fate.

Rational Design and Genetic Engineering of Microbial Strains or Enzymes for Enhanced this compound Biotransformation Efficiency

Microbial degradation is recognized as the primary mechanism for the environmental dissipation of oxamyl nih.govfrontiersin.orgresearchgate.netresearchgate.netunicatt.itacademicjournals.org. The isolation of bacterial strains, such as certain Pseudomonas species from agricultural soils, has demonstrated their capacity to hydrolyze oxamyl to this compound and subsequently utilize methylamine, a byproduct of this hydrolysis, as a carbon and nitrogen source researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net. These strains commonly harbor the cehA gene, a carbamate (B1207046) hydrolase gene, which is directly responsible for the initial hydrolysis of oxamyl researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgunicatt.itacademicjournals.org. The cehA gene shows high homology to hydrolases involved in the degradation of other carbamate pesticides like carbaryl (B1668338) and carbofuran (B1668357) researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgunicatt.itacademicjournals.org.

However, the current limitation lies in the inability of these isolated strains to further degrade this compound itself nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org. This presents a significant opportunity for rational design and genetic engineering approaches. Future research could focus on:

Identifying and engineering novel enzymes: Searching for new enzymes from environmental microbial consortia that can break down the oxime moiety of this compound. This might involve metagenomic approaches to discover genes from unculturable microorganisms.

Protein engineering of existing enzymes: Modifying enzymes like the cehA hydrolase through techniques such as single-point mutation to broaden their substrate specificity to include this compound or to enhance their catalytic efficiency for its degradation researchgate.net.

Metabolic pathway engineering: Constructing genetically engineered microbial strains with complete metabolic pathways capable of mineralizing this compound. This could involve introducing multiple genes encoding enzymes for sequential degradation steps.

Such advancements could lead to the development of highly efficient microbial strains for targeted bioremediation of this compound in contaminated sites.

Development and Integration of Advanced Predictive Models for Environmental Fate, Transport, and Persistence of this compound

The environmental behavior of oxamyl and its metabolites, including this compound, is governed by their physicochemical properties and environmental conditions. Oxamyl is highly water-soluble, has low volatility, and is prone to leaching into groundwater nih.govherts.ac.ukmade-in-china.comacs.org. While it is generally not considered persistent in soil or water, its degradation rate is significantly influenced by pH, with faster degradation occurring in neutral to alkaline conditions nih.govnih.govfao.orgfrontiersin.orgepa.govresearchgate.net.

Table 1: Influence of pH on Oxamyl Degradation Half-Lives

pH ValueApproximate Half-Life (Oxamyl)Source
5>31 days nih.gov
78 days nih.gov
93 hours nih.gov

The accumulation of this compound in some microbial degradation studies underscores the importance of developing advanced predictive models for its environmental fate, transport, and persistence. Current modeling tools, such as PRZM/EXAMS, are utilized to predict the fate of pesticides and nitrogen in the crop root and unsaturated soil zones epa.gov. Furthermore, in silico models, including Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs), are being developed to predict physicochemical properties and environmental fate endpoints for regulatory purposes nih.gov.

Future research should focus on:

Refining degradation kinetics for this compound: Incorporating detailed kinetic data for this compound's degradation under various environmental conditions (e.g., different soil types, organic matter content, microbial activity, temperature, and redox conditions) into predictive models.

Developing mechanistic models: Creating more sophisticated mechanistic models that account for the complex interplay between abiotic hydrolysis, microbial degradation (including the potential for consortia-based degradation), and transport processes.

Integrating 'omics' data: Incorporating data from genomics, proteomics, and metabolomics studies of this compound-degrading microorganisms into physiologically-based kinetic (PB-K) models to better predict internal doses and persistence within biological systems and the environment nih.gov.

Validation with field data: Rigorously validating these advanced models with real-world field monitoring data to ensure their accuracy and reliability for environmental risk assessment and management.

Broader Implications of this compound Research for Sustainable Pesticide Management, Environmental Protection, and Pollution Mitigation

Research into this compound's degradation and environmental fate has significant broader implications for advancing sustainable pesticide management and environmental protection. Oxamyl is a widely used pesticide, but its high mobility and potential to leach to groundwater necessitate careful management nih.govepa.govherts.ac.ukmade-in-china.comacs.orgregulations.gov.

Key implications include:

Informing Risk Assessment and Regulation: A deeper understanding of this compound's degradation pathways and persistence allows for more accurate environmental risk assessments of oxamyl. This information is crucial for regulatory bodies to make informed decisions regarding pesticide registration, use restrictions, and setting maximum residue limits, thereby protecting both human health and ecosystems nih.govregulations.govepa.govepa.gov.

Enhancing Bioremediation Strategies: The identification and engineering of microbial strains capable of efficiently degrading this compound directly contribute to the development of effective bioremediation strategies for contaminated soils and water bodies nih.govacademicjournals.orgeuropa.eu. This offers a sustainable alternative to traditional chemical or physical remediation methods.

Promoting Integrated Pest Management (IPM): Research that clarifies the environmental behavior of pesticides and their metabolites supports the principles of IPM by providing data for more targeted and environmentally sound application practices. Understanding degradation can help optimize application timing and rates to minimize environmental impact while maintaining efficacy regulations.gov.

Guiding Future Pesticide Design: Insights gained from studying the degradation of this compound can inform the rational design of new, more environmentally benign pesticides that are inherently more susceptible to rapid and complete degradation in the environment, leading to a new generation of sustainable agrochemicals.

The continued focus on elucidating the full metabolic pathways of this compound, coupled with advancements in microbial engineering and predictive modeling, is essential for mitigating the environmental impact of oxamyl and fostering a more sustainable approach to pesticide use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.